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molecular formula C10H13NO B8614788 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline CAS No. 60169-87-1

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline

Cat. No. B8614788
M. Wt: 163.22 g/mol
InChI Key: OMTAZDWADKFLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011229

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline (50 g.) was dissolved in glacial acetic acid (180 ml.) and the solution treated with 30% hydrogen peroxide (70 ml.) and heated at 80° C for 20 hours. The solvent was removed in vacuo and the residual oil diluted with water (25 ml.) and re-evaporated. The resulting oil was dissolved in chloroform (100 ml.), washed with aqueous sodium carbonate (2 × 25 ml.), saturated brine (2 × 25 ml.), dried (MgSO4) and the solvent removed in vacuo to give 3-Methyl-5,6,7,8-tetrahydroquinoline-1-oxide (60 g.) as a pale yellow solid which was used without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[OH:12]O>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[N+:4]([O-:12])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=NC=2CCCCC2C1
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residual oil diluted with water (25 ml.)
CUSTOM
Type
CUSTOM
Details
re-evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in chloroform (100 ml.)
WASH
Type
WASH
Details
washed with aqueous sodium carbonate (2 × 25 ml.), saturated brine (2 × 25 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=[N+](C=2CCCCC2C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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